2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a fast, clean, and high-yielding method . The reaction conditions often involve neutral or weak basic organic solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods are designed to be efficient and environmentally friendly, minimizing waste and the need for solvent recovery .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions may involve the use of common reducing agents.
Substitution: Halogenated derivatives like this compound are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions may vary from room temperature to elevated temperatures, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-methoxyimidazo[1,2-A]pyridine
- 6-Bromo-7-fluoro-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
Uniqueness
2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6BrFN2O |
---|---|
Molecular Weight |
245.05 g/mol |
IUPAC Name |
2-bromo-7-fluoro-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrFN2O/c1-13-6-3-12-4-7(9)11-8(12)2-5(6)10/h2-4H,1H3 |
InChI Key |
ODJSFUWSAAEJSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.